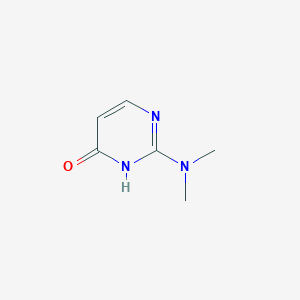

2-(Dimethylamino)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)6-7-4-3-5(10)8-6/h3-4H,1-2H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEQNBVNRFGOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-28-5 | |

| Record name | 2-(dimethylamino)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 2-(Dimethylamino)pyrimidin-4-ol and Related Pyrimidin-4-ols

The construction of the this compound framework can be achieved through various synthetic avenues, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These methods can be broadly categorized into the formation of the pyrimidine (B1678525) ring itself and the modification of a pre-existing pyrimidine structure.

Cyclocondensation and Annulation Strategies for Pyrimidine Ring Construction

The classical and most common approach to pyrimidine synthesis involves the cyclocondensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment. wikipedia.org For the synthesis of this compound, this typically involves the reaction of N,N-dimethylguanidine with a β-ketoester or a related 1,3-dicarbonyl compound. wikipedia.orgresearchgate.net

Recent advancements have focused on developing more efficient and environmentally benign methods. These include:

[3+3] Cycloaddition: This strategy involves the reaction of a three-atom component with another three-atom component to form the six-membered pyrimidine ring. For instance, α,β-unsaturated ketones can react with amidines in the presence of a catalyst to yield substituted pyrimidines. mdpi.com Choline (B1196258) hydroxide (B78521) has been employed as a green and recyclable catalyst for this transformation. mdpi.com Another example is the copper-catalyzed synthesis of 2,6-disubstituted pyrimidones from terminal alkynes, carbon dioxide, and amidine hydrochlorides. mdpi.com

[5+1] Annulation: This method involves the reaction of a five-atom component with a single-atom component. For example, enamidines can react with N,N-dimethylformamide dialkyl acetals under catalyst- and solvent-free conditions to produce trisubstituted and tetrasubstituted pyrimidine derivatives. mdpi.com

[4+2] Annulation: Copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides an efficient route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org

Deconstruction-Reconstruction Strategy: A novel approach involves the transformation of existing pyrimidines into N-arylpyrimidinium salts, which are then cleaved to form iminoenamine building blocks. These intermediates can be recyclized with various reagents, including guanidine (B92328), to generate new pyrimidine scaffolds. nih.gov This method allows for the diversification of complex pyrimidine-containing molecules. nih.gov

Table 1: Comparison of Cyclocondensation and Annulation Strategies

| Strategy | Key Reactants | Conditions | Advantages |

| Classical Cyclocondensation | β-dicarbonyl compounds, Amidines/Urea (B33335)/Guanidine | Often requires basic conditions researchgate.net | Well-established, versatile |

| [3+3] Cycloaddition | α,β-unsaturated ketones, Amidines | Green catalysts (e.g., choline hydroxide) mdpi.com | Environmentally friendly, good yields |

| [5+1] Annulation | Enamidines, DMF dialkyl acetals | Catalyst- and solvent-free mdpi.com | High atom economy, mild conditions |

| [4+2] Annulation | α,β-unsaturated ketoximes, Activated nitriles | Copper-catalyzed organic-chemistry.org | Good functional group tolerance |

| Deconstruction-Reconstruction | Pyrimidines, Aniline, Guanidine | Multi-step, involves ring opening and closing nih.gov | Allows for late-stage diversification |

Functionalization of Pre-existing Pyrimidine Scaffolds

An alternative to de novo synthesis is the functionalization of a pre-existing pyrimidine ring. This approach is particularly useful for introducing specific substituents at defined positions. For the synthesis of this compound, a common strategy involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 2-position of a 4-hydroxypyrimidine (B43898) derivative with dimethylamine (B145610).

The reactivity of the pyrimidine ring towards nucleophilic substitution is enhanced by the presence of the two nitrogen atoms, which make the carbon atoms electron-deficient. wikipedia.org The 2-, 4-, and 6-positions are particularly susceptible to nucleophilic attack. wikipedia.org

For instance, the synthesis of various 2,4-diaminopyrimidines has been achieved by the sequential substitution of chlorine atoms in 2,4-dichloropyrimidine (B19661) derivatives with different amines. nih.gov Similarly, reacting a 2-chloropyrimidin-4-ol with dimethylamine would yield the desired this compound.

Multicomponent Reaction Approaches in Pyrimidin-4-ol Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools in organic synthesis. nih.govbohrium.com They offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of pyrimidine derivatives:

Biginelli Reaction: The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce dihydropyrimidinones. mdpi.com While not directly yielding this compound, variations of this reaction using substituted guanidines can provide access to related structures.

[3+2+1] Cycloadditions: This strategy involves the combination of three components to form the pyrimidine ring. A ruthenium-catalyzed synthesis of 2-(N-alkylamino)pyrimidines has been reported in a [3+2+1] fashion. mdpi.com Another eco-friendly method involves the oxidative [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one-carbon source. organic-chemistry.org

Iridium-Catalyzed Multicomponent Synthesis: A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed. nih.gov This sustainable process proceeds through a sequence of condensation and dehydrogenation steps. nih.gov

Palladium-Catalyzed Four-Component Reaction: A highly effective three-starting-material, four-component reaction strategy has been demonstrated for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), where DMF acts as a dual synthon. bohrium.com

Targeted Derivatization Strategies of this compound

Once this compound is synthesized, it can serve as a versatile platform for further chemical modifications. The presence of the hydroxyl group and the dimethylamino moiety offers opportunities for targeted derivatization to create a library of novel compounds.

Modifications at the Hydroxyl Group (e.g., O-Sulfonylation, Acetylation)

The hydroxyl group at the 4-position of the pyrimidine ring behaves like a phenolic hydroxyl group and can undergo various reactions typical of alcohols and phenols.

O-Sulfonylation: The hydroxyl group can be converted to a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions. 2-Alkylamino- and 2-amino-4-hydroxypyrimidines undergo O-sulfonylation with arylsulfonyl halides. rsc.org A mild, amine-free O-sulfonylation of alcohols has been developed using 4-methylpyridine (B42270) N-oxide as a catalyst in the presence of 4Å molecular sieves. organic-chemistry.org

O-Acetylation: Acetylation of the hydroxyl group can be achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is common for the acylation of alcohols. wikipedia.org The catalytically active species in DMAP-catalyzed acetylation is believed to be the N-acetyl-4-(dimethylamino)pyridinium salt. nih.gov Interestingly, attempts to prepare O-acetyl derivatives of some 2-amino-4-hydroxypyrimidines have been reported to be unsuccessful under certain conditions, highlighting the influence of the substituent at the 2-position on the reactivity of the hydroxyl group. rsc.org 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has also been used as a recyclable catalyst for the acylation of inert alcohols and phenols. nih.gov

Transformations Involving the Dimethylamino Moiety

The dimethylamino group at the 2-position is generally stable. However, under certain conditions, transformations involving this group can be envisioned. While direct alkylation of the exocyclic nitrogen in 2-aminopyrimidines can be challenging, the dimethylamino group's electron-donating nature significantly influences the reactivity of the pyrimidine ring, particularly in electrophilic aromatic substitution reactions, directing them to the 5-position. wikipedia.orgnih.gov

Table 2: Derivatization Reactions of this compound

| Functional Group | Reaction | Reagents | Product |

| Hydroxyl Group | O-Sulfonylation | Arylsulfonyl halide rsc.org | 4-O-Sulfonylpyrimidine |

| O-Acetylation | Acetic anhydride, DMAP wikipedia.orgnih.gov | 4-O-Acetylpyrimidine | |

| Dimethylamino Group | Electrophilic Aromatic Substitution (at C5) | Nitrating/Halogenating agents wikipedia.org | 5-Substituted-2-(dimethylamino)pyrimidin-4-ol |

Catalytic Systems in Pyrimidine Synthesis

The efficiency and selectivity of the aforementioned reactions are highly dependent on the catalytic system employed. Transition metals, particularly palladium and copper, play a central role in activating the substrates and facilitating bond formation.

Transition Metal-Catalyzed Processes (e.g., CuI-catalyzed, Pd-catalyzed)

Palladium-Catalyzed Processes: Palladium catalysts are the cornerstone of modern cross-coupling chemistry. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), are used in combination with specific phosphine (B1218219) ligands. The choice of ligand is critical for the success of the reaction, as it influences the stability, activity, and selectivity of the catalyst. For instance, bulky and electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote the reductive elimination step. nih.govwikipedia.orgyoutube.comrsc.org The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the chloropyrimidine to the Pd(0) species, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org

Copper(I) Iodide (CuI)-Catalyzed Processes: Copper(I) iodide is a versatile and cost-effective catalyst often used as a co-catalyst in Sonogashira couplings. organic-chemistry.orgnih.gov It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. CuI can also catalyze Ullmann-type coupling reactions to form C-N and C-O bonds, providing an alternative to palladium-based methods under certain conditions. nih.gov Research into CuI-catalyzed amination of halo-heterocycles has shown its utility, although its application to the specific 4-chloro-2-(dimethylamino)pyrimidine substrate requires further investigation.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on a 4-chloropyrimidine (B154816) intermediate.

| Coupling Reaction | Catalyst/Ligand System | Reagent | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 4-Aryl-2-(dimethylamino)pyrimidine |

| Buchwald-Hartwig | PdCl₂(PPh₃)₂ / Xantphos | Primary/Secondary Amine | 4-Amino-2-(dimethylamino)pyrimidine |

| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne | 4-Alkynyl-2-(dimethylamino)pyrimidine |

Nanocatalyst Applications in Heterocyclic Synthesis

In recent years, the use of nanocatalysts has emerged as a promising area in organic synthesis, offering advantages such as high surface-area-to-volume ratio, enhanced catalytic activity, and potential for recyclability. kashanu.ac.ir Various metal nanoparticles, including those based on palladium, copper, and iron, have been employed in the synthesis of heterocyclic compounds. kashanu.ac.ir For instance, magnetically separable nanocatalysts have been utilized for the synthesis of pyrimidine derivatives, simplifying catalyst recovery and reuse.

While the direct application of nanocatalysts for the specific synthesis or functionalization of this compound is not yet extensively documented, the broader success of nanocatalysis in pyrimidine synthesis suggests a strong potential for future applications. kashanu.ac.ir Research in this area is ongoing, with a focus on developing highly active and selective nanocatalyst systems for a range of heterocyclic transformations. The use of gold nanoparticles coated with functionalized aminopyridine derivatives has also been explored for their biological applications, indicating the compatibility of such scaffolds with nanoparticle systems. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of a related compound, 2-Amino-6-[4-(dimethylamino) phenyl]-4-(furan-2yl)pyrimidine, shows a singlet for the methyl protons of the dimethylamino group at 3.04 ppm. semanticscholar.org The H-5 proton of the pyrimidine (B1678525) ring appears as a singlet at 7.60 ppm. semanticscholar.org Aromatic protons typically resonate in the region of 6.5-8.0 ppm. semanticscholar.org For another derivative, the amino protons are assigned to a singlet at 5.07 ppm. semanticscholar.org While specific data for 2-(Dimethylamino)pyrimidin-4-ol is not detailed in the provided results, the analysis of similar structures gives an expected range for the chemical shifts.

Table 1: Representative ¹H NMR Spectral Data for a Related Pyrimidine Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Amino Protons | 5.07 | Singlet |

| H-5 Proton | 7.60 | Singlet |

| Aromatic Protons | 6.5-8.0 | Multiplet |

| Dimethylamino Protons | 3.04 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 2-Amino-4,6-dimethylpyrimidine, the carbon atoms of the methyl groups and the pyrimidine ring can be identified. chemicalbook.com While the direct ¹³C NMR data for this compound is not available in the search results, analysis of a structurally similar compound, 2-Amino-4,6-dimethylpyrimidine, provides insight into the expected chemical shifts.

Table 2: ¹³C NMR Spectral Data for 2-Amino-4,6-dimethylpyrimidine

| Carbon Atom | Chemical Shift (ppm) |

| C2 | Data not available |

| C4/C6 | Data not available |

| C5 | Data not available |

| Methyl Carbons | Data not available |

Advanced NMR Techniques (e.g., 2D-NMR, ¹⁵N NMR)

Advanced NMR techniques such as 2D-NMR (e.g., COSY, HSQC) and ¹⁵N NMR are instrumental in the unambiguous assignment of protons and carbons and in understanding the electronic environment of nitrogen atoms. ipb.pt ¹⁵N NMR spectroscopy is particularly useful for studying nitrogen-containing heterocyclic compounds. ipb.ptresearchgate.net For instance, in triazolo[1,5-a]pyrimidine, the ¹⁵N NMR spectrum shows doublets for the imino nitrogen atoms due to 2J(N,H) coupling. ethernet.edu.et The chemical shifts of nitrogen atoms in heterocyclic rings are sensitive to substitution and electronic effects. ipb.pt While specific 2D-NMR or ¹⁵N NMR data for this compound were not found, these techniques are crucial for a complete structural elucidation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The FT-IR spectrum of a pyrimidine derivative typically shows characteristic bands for C=C and C-N stretching vibrations within the ring. For instance, in Ag-CP, a coordination polymer containing a pyrimidine derivative, a strong C=C stretching vibration band is observed at 1460 cm⁻¹ and a C-N stretch band at 1092 cm⁻¹. researchgate.net The presence of an amino group is indicated by N-H stretching vibrations, which appear in the region of 3339 cm⁻¹ and 3435 cm⁻¹ in 4,6-Diamino-2-pyrimidinethiol. researchgate.net For pyrano[2,3-d]pyrimidine-2,4-dione derivatives, NH₂ bands are seen at 3420.17 and 3365.15 cm⁻¹, and carbonyl bands appear at 1752.22 and 1694.82 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Related Pyrimidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound |

| N-H Stretch (Amino) | 3339, 3435 | 4,6-Diamino-2-pyrimidinethiol researchgate.net |

| NH₂ Bands | 3420.17, 3365.15 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative nih.gov |

| C=O Stretch | 1752.22, 1694.82 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative nih.gov |

| C=C Stretch | 1460 | Ag-CP researchgate.net |

| C-N Stretch | 1092 | Ag-CP researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular weight of this compound is 139.16 g/mol . biosynth.com Electron impact mass spectrometry (EI-MS) of pyrimidine derivatives often shows the molecular ion peak (M⁺) and characteristic fragment ions resulting from the successive loss of functional groups and decomposition of the pyrimidine ring. sapub.org For example, in some pyrimidinethiones, the molecular ion is observed, followed by fragmentation through the elimination of radicals like methyl or functional groups like COOEt. sapub.org High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition of the molecule and its fragments. rsc.org

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 139.16 g/mol | biosynth.com |

| Molecular Formula | C₆H₉N₃O | biosynth.com |

Electronic Spectroscopy (e.g., UV-Visible Spectroscopy) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine derivatives typically exhibit absorption bands in the UV region. For example, a pyrimidine derivative, BT10M, was monitored at 275 nm. nih.gov Authentic apple vinegars, which contain phenolic compounds, show strong double absorption peaks in the 280–300 nm range. mdpi.com The specific λmax for this compound would depend on the solvent and the electronic structure of the molecule, but it is expected to absorb in the UV range due to the pyrimidine ring system.

Table 5: UV-Visible Absorption Data for a Related Pyrimidine Derivative

| Compound | λmax (nm) | Solvent |

| BT10M | 275 | Not specified nih.gov |

Crystallographic Investigations and Solid State Architecture

Single Crystal X-ray Diffraction (SC-XRD) Analysis of 2-(Dimethylamino)pyrimidin-4-ol and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. This method has been employed to study various pyrimidine (B1678525) derivatives, revealing key structural details.

For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, a related pyrimidine derivative, was determined using SC-XRD. The analysis showed that the compound crystallizes in the monoclinic P21/n space group with four molecules in the unit cell. vensel.org The final R-value of 4.3% indicates a high-quality refinement of the crystal structure. vensel.org Similarly, the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine was confirmed to be in the monoclinic crystal system with the space group P21/c. nih.govbohrium.comresearchgate.net

In another study, two polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative were characterized by X-ray crystallography, both crystallizing in the monoclinic P21/c space group. mdpi.com The investigation of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid by SC-XRD revealed that it exists as a racemate of two enantiomeric endo stereoisomers. researchgate.net

The determination of crystal structures through SC-XRD is crucial for understanding the supramolecular chemistry of these compounds and for the design of new materials with specific properties. researchgate.netelsevierpure.com

A summary of crystallographic data for some pyrimidine derivatives can be found in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org | Monoclinic | P21/n | 8.5657(5) | 9.3203(5) | 18.2134(10) | 90 | 91.540(4) | 90 | 4 |

| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine bohrium.com | Monoclinic | P21/c | - | - | - | - | - | - | - |

| Dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate researchgate.net | Triclinic | P1 | 5.5260(1) | 8.5012(1) | 10.1076(2) | 110.910(2) | 98.128(1) | 96.006(1) | 1 |

Molecular Geometry and Conformation in the Crystalline State

The molecular geometry and conformation of pyrimidine derivatives in the solid state are influenced by the electronic nature of substituents and the formation of intermolecular interactions.

In the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the molecule is stabilized by intramolecular hydrogen bonds, including N-H···S, C-H···N, and C-H···O interactions. vensel.org The pyrazolo[3,4-d]pyrimidine derivative exhibits different conformations in its two polymorphic forms, which is attributed to the demands of molecular packing. mdpi.com

Computational methods can complement experimental data by providing insights into the preferred conformations. For 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, quantum-chemical calculations were in good agreement with the X-ray diffraction data. researchgate.net

Supramolecular Assembly and Crystal Packing Analysis

The arrangement of molecules in the crystalline state, known as supramolecular assembly, is governed by a variety of non-covalent interactions.

In many pyrimidine derivatives, hydrogen bonding plays a pivotal role in the formation of the crystal lattice. For instance, in N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, intermolecular N-H···N and N-H···O hydrogen bonds stabilize the crystal packing. vensel.org Similarly, the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine reveals a dimeric arrangement consolidated by N—H⋯N hydrogen-bonding interactions. nih.govbohrium.comresearchgate.net

The study of two polymorphs of a pyrazolo[3,4-d]pyrimidine derivative highlighted distinct modes of supramolecular association, with one form exhibiting helical chains and the other zigzag chains, both constructed through N-H···N hydrogen bonds. mdpi.com In the case of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, a combination of N-H···N and C-H···N hydrogen bonds creates molecular columns. nih.gov

The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is useful in understanding and designing crystal structures. nih.gov The R22(8) graph set motif, a common hydrogen-bonding pattern, is frequently observed in the crystal structures of pyrimidine derivatives. mdpi.com

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonds)

A variety of intermolecular interactions contribute to the stability of the crystal structures of this compound and its derivatives.

Hydrogen Bonding: As discussed previously, hydrogen bonds are a dominant force in the crystal packing of many pyrimidine compounds. semanticscholar.org These can include strong N-H···O and N-H···N interactions, as well as weaker C-H···O and C-H···N bonds. nih.govsemanticscholar.orgmdpi.com In pyrimidinones, N-H···O hydrogen bonds are a persistent feature, analogous to the base pairing in DNA. semanticscholar.org

π-π Stacking: Aromatic π-π stacking interactions between pyrimidine rings are also significant. morressier.comnih.gov In 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, these interactions, with a centroid-centroid distance of 3.588(1) Å, help to stabilize the molecular columns. nih.gov The self-stacking tendency of pyrimidine bases is generally weaker than that of purine (B94841) bases. nih.gov

Halogen Bonding: Halogen bonds, which are interactions between a halogen atom and a Lewis base, can be utilized in the design of supramolecular assemblies. morressier.comrsc.orgresearchgate.net By incorporating halogen atoms into pyrimidine derivatives, it is possible to direct the crystal packing through C-I···N or other halogen bonds. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. crystalexplorer.net This analysis generates a three-dimensional surface around a molecule, colored to indicate the nature and proximity of intermolecular contacts. From this surface, 2D fingerprint plots are derived, which summarize the distribution of intermolecular contacts. crystalexplorer.netresearchgate.net

For 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, Hirshfeld surface analysis revealed that H···H, N···H, C···H, and S···H contacts account for 98.9% of the total intermolecular interactions. nih.govbohrium.comresearchgate.net The 2D fingerprint plots for this compound showed distinct spikes corresponding to N—H⋯N hydrogen bonds. nih.gov

In the case of dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, the Hirshfeld analysis indicated that H···H (36.9%), O···H/H···O (31.0%), C···H/H···C (18.9%), and S···H/H···S (7.9%) interactions were the most significant contributors to the crystal packing. researchgate.netnih.gov These analyses provide a detailed picture of the forces that govern the supramolecular architecture of pyrimidine derivatives. researchgate.netrsc.org

A table summarizing the contributions of different intermolecular contacts to the Hirshfeld surface for two pyrimidine derivatives is presented below.

| Compound | H···H (%) | N···H/H···N (%) | C···H/H···C (%) | S···H/H···S (%) | O···H/H···O (%) |

| 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine nih.gov | 51.6 | 15.8 | 23.0 | 8.5 | - |

| Dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate researchgate.netnih.gov | 36.9 | 2.6 | 18.9 | 7.9 | 31.0 |

Quantum Chemical and Theoretical Computational Studies

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule and their relative energies. Without specific studies on 2-(Dimethylamino)pyrimidin-4-ol, no data for its optimized geometry can be provided.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. The results are used to characterize stationary points on the potential energy surface as minima (no imaginary frequencies) and to correlate theoretical vibrational modes with experimental spectral data. No calculated or experimental vibrational data specifically for this compound were found.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity. Specific energy values for this compound are not available in the located literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a localized picture of bonding and helps in understanding the stability arising from intramolecular interactions, such as the donation of electron density from a filled bonding orbital to an empty antibonding orbital. No NBO analysis specific to this compound has been published in the searched resources.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors

FMO theory uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule.

Chemical hardness (η) and its inverse, chemical softness (σ), are key concepts in FMO theory. They are derived from the HOMO and LUMO energies. Hardness measures the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered chemically hard, indicating higher stability and lower reactivity. Soft molecules have a small energy gap and are more polarizable and reactive. Specific values for the chemical hardness and softness of this compound could not be sourced.

Electrophilicity and Nucleophilicity Indices

The reactivity of a chemical species is fundamentally governed by its ability to accept or donate electrons. Conceptual Density Functional Theory (DFT) provides a framework to quantify these tendencies through various reactivity descriptors. Key among these are the electrophilicity index (ω) and the nucleophilicity index (N). The electrophilicity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment, while the nucleophilicity index characterizes the electron-donating ability of a molecule.

A DFT study at the B3LYP/6-311++G(d,p) level of theory on a series of pyrimidine (B1678525) derivatives provides a comparative basis for understanding the reactivity of this compound. wjarr.com For instance, the calculated global reactivity descriptors for 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) and related compounds reveal their electronic characteristics. wjarr.com

The presence of the electron-donating dimethylamino group at the C2 position and the hydroxyl group at the C4 position in this compound is expected to significantly influence its electronic properties. The dimethylamino group, a strong π-donor, increases the electron density on the pyrimidine ring, thereby enhancing its nucleophilic character. Conversely, the electronegative oxygen and nitrogen atoms in the ring contribute to its ability to accept electrons.

The global electrophilicity index (ω) and chemical hardness (η) are crucial in this context. A lower chemical hardness indicates higher reactivity. For comparison, the values for related pyrimidine derivatives are presented below. wjarr.com These compounds, while structurally different, provide an insight into the range of reactivity parameters for substituted pyrimidines.

| Compound | Chemical Hardness (η) in eV | Electrophilicity Index (ω) in eV | Energy Gap (ΔE) in eV |

|---|---|---|---|

| DMPN¹ | 1.94 | 3.20 | 3.88 |

| DMPO² | 1.81 | 3.88 | 3.63 |

| DMPS³ | 1.89 | 3.45 | 3.78 |

¹ 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine ² 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol ³ 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol

Based on these related structures, this compound is anticipated to be a reactive molecule with a relatively low energy gap, indicating a soft nature and high polarizability. wjarr.com The strong electron-donating dimethylamino group would likely render it a potent nucleophile.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential. The areas around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine ring would likely be colored red, indicating a high electron density and making them the primary sites for electrophilic attack and hydrogen bond donation. wolfram.comresearchgate.net

Conversely, the hydrogen atom of the hydroxyl group would be depicted in blue, highlighting its electrophilic character and its role as a hydrogen bond donor. The distribution of electrostatic potential across the aromatic ring would be influenced by the substituent groups. The electron-donating dimethylamino group would increase the negative potential (red shift) on the pyrimidine ring, particularly at the ortho and para positions relative to its point of attachment, thereby enhancing the ring's nucleophilicity.

The MEP analysis is crucial for understanding intermolecular interactions, as it provides a visual guide to how the molecule will be recognized by other chemical species, including biological receptors.

Theoretical Insights into Tautomeric Equilibria of Pyrimidin-4-ol Forms

Pyrimidin-4-ol derivatives can exist in different tautomeric forms, primarily the enol (-ol) and keto (-one) forms. For this compound, the principal tautomeric equilibrium would be between the 4-ol form (this compound) and the 4-one form (2-(dimethylamino)pyrimidin-4(3H)-one).

Theoretical computational studies on the parent molecule, 4(3H)-pyrimidinone, have shown that the keto form is generally more stable than the enol form. This preference is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. The introduction of a nitrogen atom into the pyridine (B92270) ring to form a pyrimidine ring shifts the equilibrium towards the keto form.

The presence of the 2-dimethylamino substituent is expected to have a significant impact on this equilibrium. The strong electron-donating nature of the dimethylamino group through resonance will increase the electron density in the pyrimidine ring. This increased electron delocalization could further stabilize the keto form, where the aromatic character is more pronounced.

Computational studies on related aminopurine systems have demonstrated that the relative stability of tautomers is also influenced by the solvent environment. nih.gov In the gas phase, one tautomer might be favored, while in a polar solvent, another might become more stable due to differential solvation effects. For this compound, it is anticipated that polar solvents would favor the more polar keto tautomer.

Advanced Topological Analyses (AIM, NCI-RDG, ELF, LOL)

Advanced topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

Atoms in Molecules (AIM) theory, developed by Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. researchgate.netgla.ac.uk The analysis of bond critical points (BCPs) between atoms reveals the nature of the chemical bonds. For this compound, AIM analysis would characterize the covalent bonds within the pyrimidine ring and the substituent groups, as well as potential intramolecular hydrogen bonds, such as between the hydroxyl group and a ring nitrogen. The values of the electron density and its Laplacian at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. nih.gov

Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) analysis is a powerful tool for visualizing and characterizing weak interactions. It plots the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This generates surfaces that highlight different types of non-covalent interactions: strong attractive interactions (like hydrogen bonds) are shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. For this compound, NCI-RDG analysis would be particularly useful in identifying and characterizing intramolecular hydrogen bonds and other weak interactions that contribute to its conformational stability.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that provide a measure of electron localization in a molecule. They reveal the regions of space corresponding to core electrons, covalent bonds, and lone pairs. In this compound, ELF and LOL analyses would clearly demarcate the C-C, C-N, C-O, and C-H covalent bonds. Furthermore, they would visualize the lone pair electrons on the nitrogen and oxygen atoms, which are crucial for the molecule's reactivity and its ability to act as a hydrogen bond acceptor. These analyses provide a chemically intuitive picture of the electron distribution that complements the information obtained from MEP and AIM.

Chemical Reactivity Profiling and Mechanistic Investigations

Exploration of Reaction Mechanisms for 2-(Dimethylamino)pyrimidin-4-ol and its Derivatives

The reaction mechanisms for pyrimidine (B1678525) derivatives are diverse, with nucleophilic aromatic substitution (SNAr) being a predominant pathway. bhu.ac.inwuxiapptec.com For this compound, several reaction mechanisms can be postulated based on studies of analogous compounds.

The pyrimidine ring's electron-deficient nature facilitates the attack of nucleophiles, particularly at the C4 and C6 positions, which are activated by the ring nitrogens. bhu.ac.in In the case of 2,4-disubstituted pyrimidines, the regioselectivity of nucleophilic attack is highly dependent on the nature of the leaving group and the other substituents present on the ring. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution typically occurs selectively at the C4 position. wuxiapptec.com However, the presence of a strong electron-donating group, such as an amino or methoxy (B1213986) group, at the C6 position can reverse this selectivity, favoring attack at the C2 position. wuxiapptec.com

In this compound, the dimethylamino group at C2 is a potent electron-donating group, which would be expected to deactivate the C2 position towards nucleophilic attack. The hydroxyl group at C4 can exist in tautomeric equilibrium with its keto form, 2-(dimethylamino)pyrimidin-4(3H)-one. This tautomerism is crucial for its reactivity. The hydroxyl/oxo group at C4 can be displaced by stronger nucleophiles, often after activation (e.g., conversion to a chloro or sulfonyl group).

Studies on related cytosine nucleosides (which share the 2-amino-4-hydroxypyrimidine core) show that deamination can occur via a rate-limiting bimolecular displacement of the amino group by a hydroxide (B78521) ion. nih.gov This suggests that under certain conditions, the dimethylamino group could also be a target for nucleophilic displacement, although methylation of the amino group has been shown to retard this process considerably. nih.gov

Kinetic Studies and Determination of Reaction Parameters (e.g., Rate Constants, Activation Energies)

A study on the hydrolysis of a series of 2-chloro-5-substituted pyrimidines demonstrated the applicability of the Hammett relationship. proquest.com The reaction was found to follow a bimolecular nucleophilic substitution (SN2) mechanism. proquest.com Electron-withdrawing substituents at the 5-position were found to accelerate the rate of hydrolysis, while electron-donating substituents retarded it. proquest.com The reaction constant, ρ, was determined to be +5.25, indicating a high sensitivity to the electronic effects of the substituents and that the reaction is favored by low electron density at the reaction center. proquest.com

Based on these findings, the electron-donating dimethylamino group at the C2 position of this compound would be expected to decrease the rate of nucleophilic attack at that position. Conversely, it would increase the electron density of the ring, potentially affecting the rate of electrophilic attack, although such reactions are generally difficult on the pyrimidine ring. bhu.ac.in

The table below, adapted from studies on cytosine nucleosides, illustrates the effect of substituents on reaction rates. nih.gov

| Compound | Relative Rate of Deamination |

| Cytidine | 1.0 |

| 5-Methylcytidine | 2.5 |

| 6-Methylcytidine | 0.6 |

| N4-Methylcytidine | 0.04 |

This table illustrates the relative rates of deamination in related cytosine nucleosides, highlighting the influence of substituents on reactivity. The N4-methyl group, analogous to the dimethylamino group, significantly slows the reaction.

Solvatochromic Effects on Reactivity and Electronic Properties

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a prominent feature of molecules with intramolecular charge-transfer (ICT) character. wikipedia.org Compounds containing an electron-donor group, like dimethylamino, conjugated to an electron-acceptor system often exhibit strong solvatochromism. nih.gov The this compound molecule, with its electron-donating dimethylamino group and the pyrimidine ring system, is expected to display such properties.

The phenomenon arises from the differential solvation of the ground and excited states of the molecule. wikipedia.org In polar solvents, a bathochromic (red) shift is often observed for compounds with a more polar excited state (positive solvatochromism), while a hypsochromic (blue) shift occurs if the ground state is more polar (negative solvatochromism). wikipedia.org

Studies on various N,N-dimethylamino-substituted aromatic compounds show significant solvatochromic shifts in their absorption and fluorescence spectra. nih.govrsc.org For example, the spectral characteristics of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine have been investigated in various solvents, revealing how solvent polarity and hydrogen bonding capacity affect its electronic properties. nih.gov Similarly, fluorescent pyrimidine analogs with a "push-pull" structure exhibit highly solvatochromic emissions originating from twisted intramolecular charge-transfer (TICT) states. nih.gov

The solvatochromic behavior of a related compound, (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one, in different solvents is detailed in the table below. mdpi.com

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| n-Hexane | 334 | 455 | 121 |

| Toluene | 341 | 468 | 127 |

| Dichloromethane | 343 | 499 | 156 |

| Acetonitrile | 340 | 525 | 185 |

| DMSO | 350 | 535 | 185 |

| Ethanol | 361 | 545 | 184 |

| Methanol | 363 | 567 | 204 |

This table demonstrates the positive solvatochromism observed for a related dimethylamino-substituted heterocycle, with a pronounced red shift in both absorption and emission spectra as solvent polarity increases. A similar trend would be expected for this compound.

These solvent effects can also influence chemical reactivity by stabilizing or destabilizing transition states. For reactions involving charge separation in the transition state, polar solvents would typically increase the reaction rate.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical aspect of pyrimidine chemistry, particularly in substitution reactions. wuxiapptec.comnih.gov The positions C2, C4, C5, and C6 of the pyrimidine ring exhibit different reactivities. As a general rule for nucleophilic substitution on dihalopyrimidines, the C4 position is more reactive than the C2 position. wuxiapptec.com

However, this selectivity is highly sensitive to electronic and steric effects. wuxiapptec.com For example, in SNAr reactions of 2,4-dichloropyrimidines, the presence of an electron-donating group at the C6 position makes the C2 position more susceptible to nucleophilic attack. wuxiapptec.com In another example, SNAr reactions of 2-MeSO₂-4-chloropyrimidine show a dichotomy in regioselectivity: amines react at C4, while alkoxides react at C2. wuxiapptec.com This is explained by the formation of a hydrogen-bond complex between the alkoxide and the methylsulfonyl group, which directs the attack to the C2 position. wuxiapptec.com

For this compound, the electron-donating dimethylamino group at C2 and the hydroxyl group at C4 dictate the regioselectivity of further reactions.

Electrophilic Substitution: Generally difficult on the pyrimidine ring, but if forced, it would likely occur at the C5 position, which is activated by both the C2-dimethylamino and C4-hydroxyl groups. rsc.org

Nucleophilic Substitution: After conversion of the C4-hydroxyl group into a better leaving group (e.g., a chloro group), this position would be the primary site for nucleophilic attack. The strong electron-donating effect of the dimethylamino group would deactivate the C2 position for such reactions.

Stereoselectivity would be a factor in reactions involving the creation of new chiral centers, for instance, if a prochiral nucleophile attacks the pyrimidine ring or if reactions are carried out on a chiral derivative, such as a nucleoside analog.

Influence of Substituents on Reactivity Profiles

The reactivity of the pyrimidine ring is profoundly influenced by its substituents. proquest.comrsc.org

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), dimethylamino (-N(CH₃)₂), and hydroxyl (-OH) increase the electron density of the pyrimidine ring. This effect deactivates the ring towards nucleophilic attack but activates it for electrophilic attack. bhu.ac.inproquest.com In this compound, both the dimethylamino and hydroxyl groups are EDGs, making the ring significantly more electron-rich than unsubstituted pyrimidine. They direct electrophilic substitution primarily to the C5 position. rsc.org The dimethylamino group, being a stronger activator than the hydroxyl group, will have a dominant effect.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) decrease the electron density of the ring, making it more susceptible to nucleophilic attack and deactivating it for electrophilic substitution. proquest.com

The influence of substituents on the regioselectivity of SNAr reactions is summarized in the table below for 2,4-disubstituted pyrimidines.

| Substituent at C6 | Preferred Site of Nucleophilic Attack on 2,4-Dichloropyrimidine (B19661) | Rationale |

| -H | C4 | Inherent higher reactivity of the C4 position. wuxiapptec.com |

| -OMe, -NHMe | C2 | The electron-donating group at C6 increases the electron density at C4 more than at C2, making C2 the preferred site for attack. wuxiapptec.com |

This demonstrates that the electronic nature of a substituent, even at a position not directly involved in the reaction, can fundamentally alter the reactivity profile and regiochemical outcome of reactions on the pyrimidine core.

Derivatives and Functional Analogs of 2 Dimethylamino Pyrimidin 4 Ol

Design and Synthesis of Novel Pyrimidine (B1678525) Scaffolds Incorporating the Dimethylamino-pyrimidin-4-ol Motif

The design of novel pyrimidine scaffolds often builds upon the existing 2-(dimethylamino)pyrimidin-4-ol framework by introducing various substituents or by altering the core structure itself. These design strategies aim to enhance specific properties, such as target binding affinity or metabolic stability.

Synthetic approaches to these novel scaffolds are diverse. A common strategy involves the condensation of a chalcone (B49325) with guanidine (B92328) carbonate. For instance, 2-amino-4,6-diarylpyrimidines have been synthesized by refluxing their corresponding 1,3-diphenylprop-2-en-1-one (chalcone) precursors with guanidine carbonate in dimethylformamide (DMF). ajol.info Another approach involves a three-component coupling reaction catalyzed by zinc chloride. nih.gov

Furthermore, modifications can be introduced in a stepwise manner. For example, a four-step synthesis for 4-aminopyrimidine (B60600) units has been developed starting from ethyl 3-ethoxypropionate, although this method utilizes corrosive and toxic reagents. nih.gov Metal-catalyzed or strong acid-mediated intermolecular cycloaddition of ynamides with nitriles provides an alternative route to 4-aminopyrimidines. nih.gov The synthesis of 2,4-diaminopyrimidines can be achieved by coupling 3-amino-5-methyl pyrazole (B372694) with 2,4,6-trichloropyrimidine, followed by nucleophilic substitution with various anilines. nih.gov

The following table provides examples of synthesized pyrimidine derivatives and their reported yields.

Table 1: Examples of Synthesized Pyrimidine Derivatives

| Compound Name | Starting Materials | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine (5g) | (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, guanidinium (B1211019) hydrochloride, NaOH | Ethanol, reflux, 16 h | 65% | nih.gov |

| 4,6-diphenylpyrimidin-2-ylamine (PAA1) | 1,3-diphenylprop-2-en-1-one, guanidine carbonate | Dimethylformamide (DMF), reflux, 4 h, 160 °C | 33.74% | ajol.info |

| 4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (8) | Chalcone, guanidine hydrochloride | Methanolic NaOH, reflux | 73.43% | nih.gov |

| 4-(4-(Dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol (13) | Chalcone, urea (B33335) | Methanolic NaOH, reflux | 77.38% | nih.gov |

Pyrimidine-Fused Heterocyclic Systems Synthesis

The pyrimidine scaffold of this compound is a versatile platform for the synthesis of fused heterocyclic systems. These fused systems often exhibit unique chemical and biological properties.

Pyrido[1,2-a]pyrimidines: The synthesis of fused pyrido[1,2-a]pyrimidin-4-ones can be achieved through the cyclization of 3-formylchromone with various 2-methylpyrimidin-4(3H)-ones, promoted by chlorotrimethylsilane. enamine.net Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized via thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. clockss.org

Pyrazolo[3,4-d]pyrimidines: Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized through several routes. One method involves the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents in DMF. nih.gov Another approach starts with the Knoevenagel condensation of 3-methyl-1H-pyrazol-5(4H)-one and 4-(dimethylamino)benzaldehyde, followed by cyclization with thiourea (B124793). researchgate.net Additionally, new pyrazolopyrimidine compounds have been obtained from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. semanticscholar.org

Furo[2,3-d]pyrimidines (Furochromenopyrimidines): The synthesis of 2-dimethylamino-5,6-dihydro-furo[2,3-d]pyrimidin-4-ol has been reported, indicating the possibility of fusing a furan (B31954) ring to the pyrimidine core. sigmaaldrich.com

Diversification Strategies for the Pyrimidine Core

Diversification of the pyrimidine core is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies. These strategies involve introducing a variety of functional groups at different positions of the pyrimidine ring.

One common strategy is the nucleophilic substitution of halogenated pyrimidines. For example, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs can be synthesized and subsequently transformed into various derivatives. nih.gov The Buchwald-Hartwig amination is another powerful tool for the functionalization of pyrimidine heterocycles, allowing for the introduction of substituted anilines. nih.gov

The introduction of different substituents can be guided by the desired biological activity. For instance, in the development of anti-inflammatory agents, various alkyl and aryl amines have been introduced to the pyrimidine core. nih.gov Similarly, for the development of NAPE-PLD inhibitors, a high-throughput screening hit was systematically modified at three different substituent positions to optimize potency and lipophilicity. acs.orgnih.gov

Characterization and Structure-Activity Relationship (SAR) Studies of Functional Analogs

The characterization of newly synthesized derivatives is essential to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. ajol.infonih.gov X-ray crystallography can provide definitive structural elucidation. nih.gov

Structure-Activity Relationship (SAR) studies are conducted to understand how chemical structure influences biological activity. These studies involve synthesizing a series of analogs with systematic structural modifications and evaluating their biological effects.

For example, in a study of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, SAR analysis revealed that:

Conformational restriction of an N-methylphenethylamine group by replacement with an (S)-3-phenylpiperidine increased inhibitory potency. nih.gov

Exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine reduced lipophilicity and further increased activity. nih.gov

In another study on pyrimidine derivatives as bone anabolic agents, SAR studies identified N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide as a highly efficacious compound. nih.gov

The following table summarizes key findings from SAR studies of pyrimidine derivatives.

Table 2: Summary of Key SAR Findings for Pyrimidine Derivatives

| Target/Activity | Structural Modification | Effect on Activity | Reference |

|---|---|---|---|

| NAPE-PLD Inhibition | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | Increased potency | nih.gov |

| NAPE-PLD Inhibition | Replacement of morpholine with (S)-3-hydroxypyrrolidine | Increased activity, reduced lipophilicity | nih.gov |

| Bone Anabolic Agents | Introduction of 5-bromo, 4-(4-bromophenyl), and 6-(2,4,5-trimethoxyphenyl) groups | High efficacy | nih.gov |

| SLACK Potassium Channel Inhibition | Removal of a nitrogen atom from the pyrimidine core (to pyridine) | ~2-fold loss of activity | mdpi.com |

| SLACK Potassium Channel Inhibition | Introduction of a cyano group to the pyridine (B92270) analog | Restored most of the lost activity | mdpi.com |

Future Directions in Academic Research on 2 Dimethylamino Pyrimidin 4 Ol

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step procedures with harsh reagents and solvents. rasayanjournal.co.in Future research will undoubtedly pivot towards the development of more environmentally benign and efficient synthetic strategies for 2-(Dimethylamino)pyrimidin-4-ol. A key area of focus will be the application of green chemistry principles to minimize waste and energy consumption. rasayanjournal.co.inpowertechjournal.com

One promising avenue is the refinement of condensation reactions. For instance, the synthesis of the related 2-dimethylamino-4,6-dihydroxypyrimidine is achieved through the condensation of N,N-dimethylguanidine sulphate and diethyl malonate in the presence of sodium methylate. prepchem.com Future work could explore the use of greener solvents, such as water or ionic liquids, and alternative catalysts to improve the sustainability of this approach. rasayanjournal.co.injmaterenvironsci.com

Moreover, techniques such as microwave-assisted synthesis and ultrasonication are expected to play a significant role. rasayanjournal.co.inresearchgate.net These methods can dramatically reduce reaction times and improve yields, aligning with the core tenets of green chemistry. rasayanjournal.co.in The development of one-pot, multi-component reactions (MCRs) also presents a compelling strategy for the streamlined synthesis of this compound and its derivatives, further enhancing efficiency and reducing waste. rasayanjournal.co.injmaterenvironsci.com

| Green Chemistry Approach | Potential Advantage for Synthesizing this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, and cleaner reaction profiles. rasayanjournal.co.in |

| Ultrasonication | Enhanced reaction rates and yields through acoustic cavitation. rasayanjournal.co.in |

| Solvent-Free Reactions | Elimination of hazardous solvents, simplifying purification and reducing waste. researchgate.netnih.gov |

| Aqueous Media Synthesis | Utilization of water as a benign solvent, improving the environmental profile. jmaterenvironsci.com |

| Multi-Component Reactions (MCRs) | Increased atom economy and operational simplicity by combining multiple steps in a single pot. rasayanjournal.co.injmaterenvironsci.com |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling, particularly Density Functional Theory (DFT), is set to provide profound insights into its electronic structure, reactivity, and potential applications. indexcopernicus.comnih.govjchemrev.comjchemrev.com

DFT calculations can be employed to determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). indexcopernicus.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. By mapping the molecular electrostatic potential (MEP), researchers can visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.gov

These predictive capabilities can accelerate the discovery of new reactions and the design of novel derivatives of this compound with tailored properties. For instance, computational screening could identify derivatives with enhanced biological activity or specific photophysical characteristics, streamlining the experimental workflow and reducing the reliance on trial-and-error synthesis. nih.gov

| Computational Method | Application to this compound | Predicted Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals. nih.gov | Reactivity, kinetic stability, and sites for chemical modification. indexcopernicus.com |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. jchemrev.com | Understanding of photophysical properties for potential applications in materials science. |

| Molecular Docking | Simulation of binding interactions with biological macromolecules. nih.gov | Identification of potential protein targets and prediction of bioactivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. nih.gov | Detailed understanding of intramolecular and intermolecular forces. |

Exploration of Unconventional Reactivity Pathways

The pyrimidine core of this compound provides a versatile scaffold for exploring unconventional reactivity. Future research is likely to move beyond standard functionalization to uncover novel chemical transformations.

One area of interest is the activation of C-H bonds for direct functionalization, a strategy that offers a more atom-economical approach to creating complex molecules. The electronic properties of the pyrimidine ring, influenced by the dimethylamino and hydroxyl substituents, could be harnessed to achieve selective C-H functionalization at various positions.

Furthermore, the reactivity of the pyrimidine ring itself can be exploited in novel ways. For example, research on 2-sulfonylpyrimidines has demonstrated their utility in the selective arylation of proteins, highlighting the potential for pyrimidine derivatives to act as specialized reagents in bioconjugation. nih.gov Investigating analogous reactions with this compound could open up new applications in chemical biology.

The photophysical properties of pyrimidine derivatives also suggest potential for photochemical reactions. nih.govmdpi.com Future studies could explore the use of light to induce novel cycloadditions or rearrangements, leading to the synthesis of unique molecular architectures that are inaccessible through traditional thermal methods.

Integration with Emerging Chemical Technologies

The synergy between chemical synthesis and emerging technologies is set to revolutionize the field. For this compound, integration with technologies such as automated synthesis platforms, high-throughput screening, and artificial intelligence (AI) will accelerate research and development.

Automated flow chemistry systems can enable the rapid optimization of reaction conditions for the synthesis of this compound and its derivatives with improved safety and reproducibility. This technology is particularly well-suited for exploring a wide range of reaction parameters in a short amount of time.

High-throughput screening (HTS) can be employed to rapidly evaluate the biological activity of a library of compounds derived from this compound against various targets. When combined with computational modeling, HTS can significantly shorten the timeline for identifying promising lead compounds for drug discovery.

Finally, the application of artificial intelligence and machine learning in chemistry is a burgeoning field. powertechjournal.com AI algorithms can be trained on existing chemical data to predict the outcomes of reactions, propose novel synthetic routes, and even design molecules with desired properties. In the context of this compound, AI could be instrumental in identifying novel derivatives with enhanced properties and devising efficient and sustainable pathways for their synthesis. powertechjournal.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Dimethylamino)pyrimidin-4-ol, and what key reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves multi-step synthesis starting with pyrimidine derivatives. For example, chlorination of intermediates like 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol followed by substitution with dimethylamine can yield the target compound. Reaction conditions such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of dimethylamine to chlorinated precursors significantly impact yield. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can impurities be identified?

- Methodological Answer :

- NMR : - and -NMR confirm the dimethylamino group (δ ~2.8–3.2 ppm for N(CH)) and hydroxyl proton (broad signal at δ ~10–12 ppm).

- HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) identifies molecular ions ([M+H]) and detects impurities like unreacted intermediates or dechlorinated byproducts.

- FT-IR : Peaks at ~3200–3400 cm (O–H stretch) and ~1600 cm (C=N/C–N vibrations) validate functional groups .

Advanced Research Questions

Q. How does the presence of co-initiators like diphenyliodonium hexafluorophosphate (DPI) affect the reactivity of this compound in polymer-based resin systems?

- Methodological Answer : In resin cements, this compound acts as a co-initiator with camphorquinone (CQ). DPI enhances the degree of conversion by accelerating electron transfer, increasing radical generation efficiency. Experimental optimization involves varying CQ/amine ratios (e.g., 1:1 vs. 1:2) and monitoring polymerization kinetics via real-time FT-IR. Higher amine concentrations (2.0 wt%) improve crosslinking density and mechanical properties (e.g., flexural strength >100 MPa) .

Q. What strategies resolve contradictory data on the metabolic stability of this compound derivatives in preclinical studies?

- Methodological Answer : Contradictions in metabolic stability often arise from species-specific cytochrome P450 interactions. To address this:

- In vitro assays : Use liver microsomes from human (HLM) and rodent (RLM) models to compare metabolic rates.

- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine C6 position to reduce CYP3A4-mediated oxidation.

- LC-MS/MS quantification : Monitor major metabolites (e.g., N-demethylated products) in urine or plasma, referencing biomonitoring protocols for related pyrimidine analogs .

Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity for kinase targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with hinge-region residues (e.g., Met793) and hydrophobic contacts with the DFG motif.

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Derivatives with substituents at C5 (e.g., methyl or chloro groups) show improved binding free energies (ΔG < −8 kcal/mol) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| LogP (Predicted) | 1.2–1.5 | |

| pKa (Hydroxyl Group) | ~9.5–10.2 | |

| Optimal CQ/Amine Ratio | 1:2 (w/w) for resin polymerization | |

| HPLC Retention Time | 6.8 min (C18, 40% acetonitrile) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.